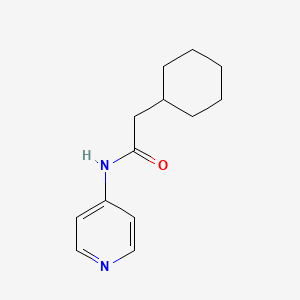![molecular formula C18H19ClN2O B5739973 1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B5739973.png)
1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine, commonly known as CPAP, is a synthetic compound that belongs to the class of piperazine derivatives. CPAP has been extensively studied for its potential therapeutic applications in various diseases, including anxiety disorders, depression, and schizophrenia.
Mechanism of Action
The exact mechanism of action of CPAP is not fully understood. However, studies suggest that CPAP acts as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the dopamine D2 receptor. CPAP also modulates the activity of the glutamate NMDA receptor, which plays a crucial role in the pathophysiology of various neuropsychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that CPAP modulates the release of various neurotransmitters, including serotonin, dopamine, and glutamate, which are involved in the regulation of mood and behavior. CPAP also alters the activity of various brain regions, including the prefrontal cortex, hippocampus, and amygdala, which are implicated in the pathophysiology of various neuropsychiatric disorders.
Advantages and Limitations for Lab Experiments
CPAP has several advantages for lab experiments, including its high potency, selectivity, and specificity. CPAP also has a long half-life, which allows for sustained drug exposure and a more prolonged therapeutic effect. However, CPAP also has some limitations, including its poor water solubility, which can limit its bioavailability and absorption.
Future Directions
There are several future directions for the research on CPAP. One possible direction is to investigate the potential therapeutic applications of CPAP in other neuropsychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Another direction is to explore the potential use of CPAP in combination with other drugs or therapies to enhance its therapeutic efficacy. Additionally, future studies could focus on developing novel CPAP analogs with improved pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, CPAP is a promising candidate for the treatment of various neuropsychiatric disorders, including anxiety disorders, depression, and schizophrenia. CPAP has a unique mechanism of action, which involves the modulation of various neurotransmitters and brain regions. Despite its limitations, CPAP has several advantages for lab experiments, and there are several future directions for the research on CPAP. Further studies are needed to fully understand the therapeutic potential of CPAP and to develop novel CPAP analogs with improved properties.
Synthesis Methods
CPAP can be synthesized by the reaction of 1-(4-chlorophenyl) ethanone with phenylpiperazine in the presence of a reducing agent such as sodium borohydride. The reaction yields CPAP as a white crystalline powder, which is further purified through recrystallization.
Scientific Research Applications
CPAP has been extensively studied for its potential therapeutic applications in various diseases, including anxiety disorders, depression, and schizophrenia. Studies have shown that CPAP has anxiolytic, antidepressant, and antipsychotic properties, making it a promising candidate for the treatment of these disorders.
properties
IUPAC Name |
2-(4-chlorophenyl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-16-8-6-15(7-9-16)14-18(22)21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRZBZXLYITLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671194 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Chlorophenyl)-1-(4-phenylpiperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

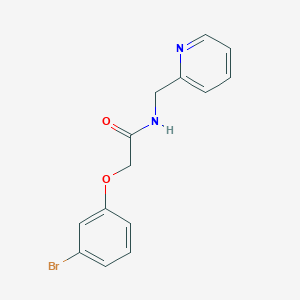
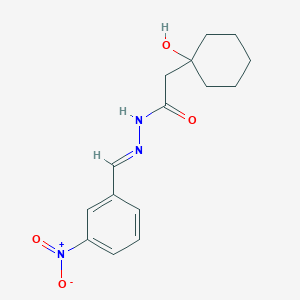
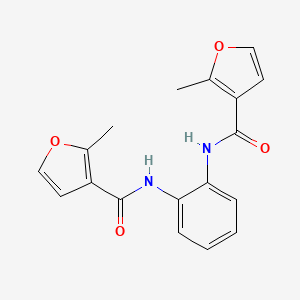
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5739909.png)
![N-({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739916.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739923.png)
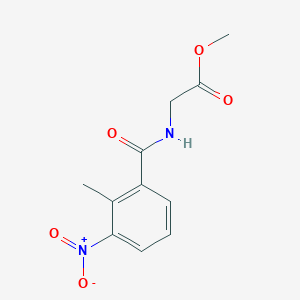
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5739944.png)
![N'-[4-(dipropylamino)benzylidene]-2-furohydrazide](/img/structure/B5739945.png)
![N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739948.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5739949.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739977.png)
